1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 3614-77-5
VCID: VC7970412
InChI: InChI=1S/C11H10N2O/c1-13-10(8-14)4-5-11(13)9-3-2-6-12-7-9/h2-8H,1H3
SMILES: CN1C(=CC=C1C2=CN=CC=C2)C=O
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

CAS No.: 3614-77-5

Cat. No.: VC7970412

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde - 3614-77-5

Specification

CAS No. 3614-77-5
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 1-methyl-5-pyridin-3-ylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C11H10N2O/c1-13-10(8-14)4-5-11(13)9-3-2-6-12-7-9/h2-8H,1H3
Standard InChI Key LLDGJLXKKIAYBN-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C2=CN=CC=C2)C=O
Canonical SMILES CN1C(=CC=C1C2=CN=CC=C2)C=O

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 1-position with a methyl group, at the 5-position with a pyridin-3-yl group, and at the 2-position with a formyl (-CHO) moiety. This arrangement creates a planar conjugated system, as evidenced by spectroscopic data . The pyridine ring introduces electron-withdrawing effects, while the pyrrole nitrogen contributes electron density, creating a polarized electronic environment that influences reactivity.

Synthetic Methodologies

One-Pot Reduction Strategy

A patent describing the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde provides a template for adapting routes to the target compound. Key steps include:

  • First Reduction: Reacting a malononitrile precursor (e.g., 2-(pyridin-3-ylcarbonyl)malononitrile) with a metal catalyst (e.g., 10% palladium carbon) under hydrogen pressure at 45–50°C for 8–9 hours.

  • Second Reduction: Treating the intermediate with Raney nickel in tetrahydrofuran (THF)/water at 15–25°C for 15–16 hours .
    This method avoids isolating intermediates, achieving yields >85% and purity >99% for analogous compounds .

Table 1: Optimized Reaction Conditions for Pyrrole-2-carbaldehyde Synthesis

ParameterValue/Range
Catalyst (First Step)10% Pd/C (3–5 wt%)
SolventTHF/Acetonitrile (1:5)
Temperature (First Step)45–50°C
Reaction Time8–9 hours
Yield≥85%

Physicochemical Properties

Solubility and Stability

The compound’s polarity, conferred by the aldehyde and pyridine groups, predicts solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water. Stability studies of related pyrrole aldehydes indicate susceptibility to oxidation at the formyl group, necessitating storage under inert atmospheres .

Computational Insights

Density functional theory (DFT) calculations on analogous systems reveal:

  • A HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity.

  • Electrophilic substitution favoring the 4-position of the pyrrole ring due to electron donation from the methyl group .

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